molecular formula C23H36N2O5 B12373197 Cbz-D-Leu-Val-Boc

Cbz-D-Leu-Val-Boc

Cat. No.: B12373197
M. Wt: 420.5 g/mol
InChI Key: DJVHTSCETZNFEE-MOPGFXCFSA-N
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Description

Cbz-D-Leu-Val-Boc, also known as carbobenzoxy-D-leucyl-valyl-tert-butoxycarbonyl, is a peptide derivative. It is commonly used in biochemical assays and research due to its unique structure and properties. The compound is characterized by the presence of a carbobenzoxy (Cbz) group, a D-leucine (D-Leu) residue, a valine (Val) residue, and a tert-butoxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-Leu-Val-Boc typically involves the stepwise assembly of the peptide chain, followed by the introduction of protecting groups. The process begins with the coupling of D-leucine and valine using standard peptide synthesis techniques. The resulting dipeptide is then protected with a carbobenzoxy group at the N-terminus and a tert-butoxycarbonyl group at the C-terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The final product is typically purified using chromatographic techniques and characterized by various analytical methods .

Chemical Reactions Analysis

Types of Reactions

Cbz-D-Leu-Val-Boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free peptide (after deprotection) and various oxidized or substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Cbz-D-Leu-Val-Boc has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cbz-D-Leu-Val-Boc involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The Boc and Cbz groups play a crucial role in protecting the peptide during synthesis and ensuring its stability in various biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-D-Leu-Val-Boc is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and versatility in various chemical and biological applications. This dual protection allows for more controlled and efficient synthesis and modification of peptides .

Properties

Molecular Formula

C23H36N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl (2S)-3-methyl-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate

InChI

InChI=1S/C23H36N2O5/c1-15(2)13-18(24-22(28)29-14-17-11-9-8-10-12-17)20(26)25-19(16(3)4)21(27)30-23(5,6)7/h8-12,15-16,18-19H,13-14H2,1-7H3,(H,24,28)(H,25,26)/t18-,19+/m1/s1

InChI Key

DJVHTSCETZNFEE-MOPGFXCFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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